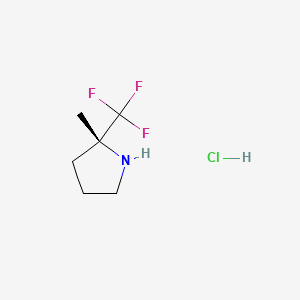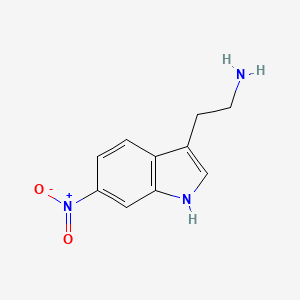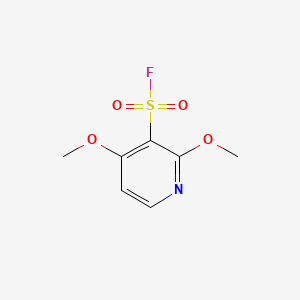
(2R)-2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary, but they generally follow the principles of green chemistry to minimize environmental impact and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Applications De Recherche Scientifique
(2R)-2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride has several applications in scientific research:
Biology: The compound’s unique structure makes it useful in the study of biological systems and the development of new biochemical assays.
Mécanisme D'action
The mechanism of action of (2R)-2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. This property can be exploited in drug design to improve the bioavailability of pharmaceuticals. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
α-(trifluoromethyl)styrenes: These compounds are versatile synthetic intermediates used in various organic synthesis reactions.
Pyrrolopyrazine derivatives: These compounds have a similar pyrrolidine ring structure and are used in various biological applications.
Trifluoromethylpyridine: This compound is used in the synthesis of herbicides and other agrochemicals.
Uniqueness
(2R)-2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a methyl and a trifluoromethyl group on the pyrrolidine ring enhances its reactivity and stability, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C6H11ClF3N |
|---|---|
Poids moléculaire |
189.60 g/mol |
Nom IUPAC |
(2R)-2-methyl-2-(trifluoromethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H10F3N.ClH/c1-5(6(7,8)9)3-2-4-10-5;/h10H,2-4H2,1H3;1H/t5-;/m1./s1 |
Clé InChI |
DYMIKKBFDSRYIU-NUBCRITNSA-N |
SMILES isomérique |
C[C@@]1(CCCN1)C(F)(F)F.Cl |
SMILES canonique |
CC1(CCCN1)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Aminobicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15301361.png)





![Cyclohexanone, 3-[(4-chlorophenyl)thio]-](/img/structure/B15301395.png)


